1,3-Dimethylimidazolium-2-carboxylate

Synthetic methodology NHC precursor synthesis Halogen-free chemistry

Standard imidazolium halide NHC precursors introduce corrosive halide impurities and require rigorous anhydrous handling. 1,3-Dimethylimidazolium-2-carboxylate is a halogen-free, air-stable zwitterionic masked NHC precursor that eliminates both limitations. • 100% PET depolymerization; space-time yield of 1086 h⁻¹ for EG synthesis. • Outperforms acetate-based ionic liquids in glycolytic PET recycling. • Enables halide-free ionic liquid synthesis without silver-salt ion exchange.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 536755-29-0
Cat. No. B1245923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolium-2-carboxylate
CAS536755-29-0
Synonyms1,3-dimethylimidazolium-2-carboxylate
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=C[N+](=C1C(=O)[O-])C
InChIInChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3
InChIKeyHESZXGSSISDCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylimidazolium-2-carboxylate: Product Overview


1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic imidazolium-2-carboxylate compound formed via the unexpected N‑alkylation and C‑carboxylation of 1‑methylimidazole with dimethyl carbonate, rather than yielding the anticipated 1,3‑dimethylimidazolium methyl carbonate salt [1]. Characterized by a melting point of 221‑225 °C, solubility in methanol, and a unique crystal structure stabilized by hydrogen‑bonded sheets [1], this compound serves as a halogen‑free, air‑stable masked N‑heterocyclic carbene (NHC) precursor [2]. It is commercially available at ≥80% purity (technical grade) from major suppliers , positioning it as a convenient, pre‑formed source of the 1,3‑dimethylimidazol‑2‑ylidene carbene for a wide range of catalytic and synthetic applications.

Halogen-free masked NHC precursor
Air-stable carbene source for catalytic synthesis
Technical-grade commercial availability

1,3-Dimethylimidazolium-2-carboxylate vs. Generic Substitutes


Procurement of a generic imidazolium salt or alternative NHC precursor cannot replicate the performance profile of 1,3‑dimethylimidazolium‑2‑carboxylate. Unlike conventional imidazolium halides, this zwitterion is halogen‑free, eliminating halide‑induced corrosion and enabling halide‑free ionic liquid syntheses [1]. Its pre‑formed carboxylate moiety confers distinct reactivity as a masked carbene that releases CO₂ upon thermolysis, providing a clean, controlled carbene source in aprotic media under aerobic conditions [2]. Critically, in catalytic applications such as PET glycolysis, it outperforms closely related 1,3‑dialkylimidazolium acetate ionic liquids [3]. The evidence below quantifies these differences, demonstrating why substitution with a halogen‑containing salt, an acetate‑based ionic liquid, or an alternative NHC precursor would compromise catalytic efficiency, purity of downstream products, and process sustainability.

Halogen contamination
Conventional imidazolium halides may introduce halide impurities and corrosion issues absent in this zwitterion.
Catalytic performance shift
Acetate-based ionic liquids may not match the catalytic depolymerization efficiency reported for this compound.
Carbene release mechanism
Alternative NHC precursors may not provide the same clean CO₂-release activation under aerobic conditions.

1,3-Dimethylimidazolium-2-carboxylate Quantitative Evidence


Zwitterionic NHC-CO₂ Adduct vs. Methyl Carbonate Salt

The reaction of 1‑methylimidazole with dimethyl carbonate was intended to yield 1,3‑dimethylimidazolium methyl carbonate. However, the product isolated in good yield was instead the zwitterionic 1,3‑dimethylimidazolium‑2‑carboxylate [1]. This structural outcome is verified by single-crystal X‑ray diffraction, which reveals a carboxylate group directly bonded at the C2 position, not a carbonate anion [1].

Product identity
Head-to-head
Zwitterionic carboxylate exclusively formed; methyl carbonate salt not detected
Unique halogen-free NHC precursor route
X-ray verified; halide-free pathway
Synthetic methodology NHC precursor synthesis Halogen-free chemistry

Cyclic Carbonate Hydrolysis Efficiency

In the hydrolysis of ethylene carbonate to ethylene glycol, 1,3‑dimethylimidazolium‑2‑carboxylate delivered a space‑time yield (STY) of 1086 h⁻¹ [1]. The catalyst maintained activity over six reuse cycles without significant loss [1]. While the study investigated a series of basic ionic liquids as comparators, the quantitative performance of the target compound was presented as the benchmark for high activity and excellent selectivity.

Catalytic productivity
1086 h⁻¹ STY
High productivity for diol synthesis
Reusable over 6 cycles
Green catalysis Vicinal diol synthesis Cyclic carbonate hydrolysis

PET Glycolysis vs. Acetate Ionic Liquids

In the glycolysis of waste PET, 1,3‑dimethylimidazolium‑2‑carboxylate achieved up to 100% PET depolymerization, yielding bis(hydroxyethyl)terephthalate (BHET) in up to 61.0% isolated yield [1]. Crucially, it was directly compared to 1,3‑dialkylimidazolium acetate ionic liquids and found to be more effective as a catalyst [1].

PET depolymerization
Head-to-head
100% conversion, 61% BHET yield; more effective than acetate ILs
Supports catalyst selection for PET recycling
Mass ratio 0.15:1:10 at 185 °C, 1 h
Polymer recycling PET depolymerization Glycolysis catalysis

Pt(II)-NHC Complexes from Masked NHC

1,3‑Dimethylimidazolium‑2‑carboxylate serves as an air‑stable, masked NHC precursor for the synthesis of cis‑[Pt(MeNHC)₂Cl₂] and trans‑[Pt(MeNHC)₂Cl₂] isomers [1]. The cis‑isomer exhibited an IC₅₀ value of 1.21 μM against HeLa cervical cancer cells [1].

Derived complex potency
Class-level
IC₅₀ 1.21 μM (HeLa)
Supports cytotoxicity research applications
Class-level inference; compound is precursor
Organometallic chemistry Anticancer agents NHC ligand transfer

Halide-Free Ionic Liquid Synthesis

Reaction of 1,3‑dimethylimidazolium‑2‑carboxylate with protic acids provides a halide‑free route to a wide range of imidazolium‑based ionic liquids [1]. This protocol circumvents ion‑exchange steps that rely on expensive silver salts and eliminates halide contamination in the final products [1]. The competing isomerisation and decarboxylation pathways can be controlled to achieve high yields [1].

Ionic liquid synthesis
Method context
Halide-free, high-yield protocol; avoids Ag salt metathesis
Streamlines purification, aligns with green chemistry
Protic acid reaction; isomer control
Ionic liquid synthesis Halide-free chemistry Green chemistry

1,3-Dimethylimidazolium-2-carboxylate Application Scenarios


Vicinal Diol Synthesis from Cyclic Carbonates

Leveraging a space‑time yield of 1086 h⁻¹ for ethylene glycol synthesis [4], this compound is ideally suited for process development laboratories and pilot plants aiming to replace traditional base catalysts with a halogen‑free, recyclable zwitterionic catalyst that maintains activity over multiple runs [4].

Chemical Recycling of PET

With demonstrated 100% PET depolymerization and superior performance over acetate‑based ionic liquids [4], procurement of this catalyst is justified for research groups and industrial partners focused on glycolytic PET recycling to recover BHET monomer [4].

Pt(II)-NHC Anticancer Complex Synthesis

As an air‑stable masked NHC precursor that yields cis‑[Pt(MeNHC)₂Cl₂] with an IC₅₀ of 1.21 μM against HeLa cells [4], this compound is a valuable reagent for medicinal inorganic chemists developing new metallodrug candidates without the need for rigorously anhydrous/anaerobic handling [4].

Halide-Free Task-Specific Ionic Liquids

For laboratories synthesizing ionic liquids for electrochemistry, separations, or green solvents, this zwitterion enables a halide‑free, high‑yield route that avoids silver‑salt ion exchange and halide impurities [4], directly addressing a key synthetic limitation of conventional imidazolium halide precursors [4].

Application
Selection Property
Validation Focus
Cyclic carbonate hydrolysis to diols
Reported high catalytic productivity
Space-time yield and recyclability
PET glycolysis for monomer recovery
Reported depolymerization efficiency
Yield and acetate catalyst comparison
Synthesis of Pt(II)-NHC complexes
Air-stable masked NHC ligand transfer
Cytotoxicity endpoint in cell models
Halide-free ionic liquid synthesis
Halide-free route via protic acids
Purity and green chemistry alignment

Technical Documentation Hub

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38 linked technical documents
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